molecular formula C22H24O10 B14786866 Flavone, 5-hydroxy-3,3',4',6,7-pentamethoxy-, acetate

Flavone, 5-hydroxy-3,3',4',6,7-pentamethoxy-, acetate

Cat. No.: B14786866
M. Wt: 448.4 g/mol
InChI Key: WGEPHDGANROWCJ-UHFFFAOYSA-N
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Description

Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate is a polymethoxyflavone compound. Flavones are a class of flavonoids, which are polyphenolic compounds known for their antioxidant properties. This specific compound has been isolated from various plant sources and has shown potential in various biological activities, including anti-allergic and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate typically involves the methylation of hydroxyl groups on the flavone backbone. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction conditions often require refluxing the mixture in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar methylation processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxylated flavones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other polymethoxyflavones.

Properties

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

acetic acid;2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one

InChI

InChI=1S/C20H20O8.C2H4O2/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21;1-2(3)4/h6-9,21H,1-5H3;1H3,(H,3,4)

InChI Key

WGEPHDGANROWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC

Origin of Product

United States

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